2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride
Description
The compound 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride is an intriguing chemical entity with a complex structure and potential for various applications in scientific research. This compound exhibits unique properties due to its tricyclic structure incorporating both oxygen and nitrogen atoms.
Properties
CAS No. |
2680542-79-2 |
|---|---|
Molecular Formula |
C10H13Cl2N3O2 |
Molecular Weight |
278.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride typically involves multistep organic synthesis. Key steps include the cyclization of precursor molecules under specific conditions to form the tricyclic core. The introduction of the ethan-1-amine group is achieved through nucleophilic substitution reactions. Detailed reaction conditions such as temperature, solvents, and catalysts are tailored to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthetic route is scaled up, often involving continuous flow processes to enhance efficiency and reproducibility. Industrial-scale reactors and precise control over reaction parameters ensure high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : It can be oxidized using agents like hydrogen peroxide, leading to changes in its electronic structure.
Reduction: : The compound can be reduced using reagents such as sodium borohydride.
Substitution: : Various nucleophiles can substitute the ethan-1-amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, room temperature, aqueous medium.
Reduction: : Sodium borohydride, ethanol, low temperature.
Substitution: : Alkyl halides, aprotic solvents, elevated temperatures.
Major Products
The products of these reactions depend on the conditions but typically include derivatives with modified functional groups, which can be further utilized for various applications.
Scientific Research Applications
The compound finds applications in multiple domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Its derivatives are studied for their interactions with biomolecules.
Medicine: : Potential therapeutic agents due to its structural complexity and ability to interact with biological targets.
Industry: : Used in materials science for developing advanced polymers and composites.
Mechanism of Action
The compound's mechanism of action is primarily determined by its ability to interact with specific molecular targets. The tricyclic structure allows it to bind with high affinity to certain receptors or enzymes, altering their activity. These interactions can modulate biological pathways, making it a candidate for drug development.
Comparison with Similar Compounds
Unique Aspects
Compared to other similar tricyclic compounds, 2-{4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride is unique in its incorporation of both oxygen and nitrogen atoms, which contribute to its distinct reactivity and binding properties.
Similar Compounds
2,4,6-Trioxatricyclo[3.3.1.0]decane
3,5,7-Triamino-1,2,4-triazole
1,3,5-Triazine derivatives
These compounds share structural similarities but differ in their chemical behavior and applications due to variations in their functional groups and overall molecular geometry.
There's a lot to unpack in the chemistry of this compound. Fascinating stuff, isn't it?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
